Technical Guide: Aloe-emodin-8-O-beta-D-glucopyranoside (CAS 33037-46-6)
Technical Guide: Aloe-emodin-8-O-beta-D-glucopyranoside (CAS 33037-46-6)
[1][2]
Part 1: Executive Summary & Chemical Identity
The Glycosidic Bridge: From Phytochemistry to Targeted Therapeutics
Aloe-emodin-8-O-beta-D-glucopyranoside (AE-8-G) represents a critical structural evolution of the anthraquinone scaffold. Unlike its aglycone counterpart (aloe-emodin), which is limited by poor aqueous solubility and rapid hepatic clearance, the 8-O-glycosylation confers distinct physicochemical properties that alter bioavailability, cellular uptake, and metabolic stability.
This guide serves as a blueprint for researchers investigating AE-8-G as a lead compound in oncology (specifically neuroectodermal tumors) and metabolic regulation (hPTP1B inhibition). It moves beyond basic descriptions to provide actionable isolation protocols, validated analytical methods, and mechanistic insights grounded in signal transduction logic.
Chemical Datasheet
| Property | Specification |
| Chemical Name | Aloe-emodin-8-O-beta-D-glucopyranoside |
| CAS Registry Number | 33037-46-6 |
| Synonyms | Aloe-emodin-8-O-glucoside; 1,8-Dihydroxy-3-(hydroxymethyl)-anthraquinone 8-O-glucoside |
| Molecular Formula | C₂₁H₂₀O₁₀ |
| Molecular Weight | 432.38 g/mol |
| Physical State | Yellow to orange crystalline powder |
| Solubility | Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water; Insoluble in Hexane |
| pKa | ~6.8 (Phenolic hydroxyls) |
| UV Max | ~254 nm, 278 nm, 430 nm (characteristic anthraquinone absorption) |
Part 2: Biosynthesis & Isolation Architecture
The isolation of AE-8-G requires a strategy that differentiates it from the co-occurring aglycone (aloe-emodin) and the C-glycoside (aloin). The primary challenge is preventing the hydrolysis of the O-glycosidic bond during extraction while effectively separating it from the highly similar rhein-glucosides.
Experimental Workflow: Targeted Isolation
The following protocol utilizes a polarity-gradient partition strategy designed to enrich the glycosidic fraction before chromatographic separation.
Figure 1: Polarity-driven fractionation workflow for the isolation of Aloe-emodin-8-O-glucoside.
Step-by-Step Isolation Protocol
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Extraction: Pulverize dried Rheum palmatum or Aloe vera exudate. Extract with 80% Methanol under reflux (60°C) for 3 hours. Avoid boiling acids to prevent hydrolysis.
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Fractionation:
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Evaporate methanol in vacuo. Suspend the residue in distilled water.
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Wash 1: Partition with n-Hexane (3x) to remove lipids and chlorophyll. Discard hexane layer.
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Wash 2: Partition with Ethyl Acetate (EtOAc). While some literature suggests AE-8-G extracts here, the majority of the aglycone (aloe-emodin) will be removed in this layer.
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Enrichment: Partition the remaining aqueous phase with n-Butanol (saturated with water). AE-8-G partitions into the n-Butanol phase.
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Purification:
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Load the n-Butanol fraction onto a Polyamide column (excellent for separating phenolic glycosides).
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Elution: Gradient elution with Water:Ethanol (100:0 → 0:100). AE-8-G typically elutes around 30-50% Ethanol.
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Crystallization: Recrystallize fractions in Methanol to yield yellow needles.
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Part 3: Analytical Validation (HPLC & Identification)
Trustworthiness in data relies on separating the 8-O-glucoside from its isomers (e.g., the 3-O-glucoside or aloin).
HPLC Method Parameters
This method ensures baseline resolution between the glucoside and the aglycone.
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., 250mm x 4.6mm, 5µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm (primary) and 280 nm |
| Temperature | 30°C |
Gradient Profile:
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0-10 min: 10% → 30% B
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10-30 min: 30% → 60% B (AE-8-G elutes ~18-22 min)
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30-45 min: 60% → 90% B (Aloe-emodin aglycone elutes ~35-40 min)
Structural Confirmation (NMR & MS)[4]
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ESI-MS (Negative Mode): Look for molecular ion [M-H]⁻ at m/z 431 .[1] Fragmentation will yield a daughter ion at m/z 269 (loss of glucosyl moiety, -162 Da), confirming the O-glycoside structure.
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¹H-NMR (DMSO-d₆): The anomeric proton (H-1') of the glucose usually appears as a doublet around δ 5.0-5.2 ppm with a coupling constant (J = 7-8 Hz), indicating the beta-configuration.
Part 4: Pharmacological Mechanisms
AE-8-G is not merely a prodrug; it exhibits distinct interaction profiles, particularly in metabolic enzyme inhibition, while sharing the apoptotic potential of its aglycone upon intracellular hydrolysis.
Core Mechanism 1: hPTP1B Inhibition (Metabolic Regulation)
Protein Tyrosine Phosphatase 1B (hPTP1B) is a negative regulator of insulin signaling. AE-8-G has been identified as a moderate inhibitor (IC₅₀ ~26.6 µM), suggesting potential in Type 2 Diabetes management. Unlike the aglycone, the glucoside moiety may interact with the secondary binding site of the enzyme, altering allosteric dynamics.
Core Mechanism 2: Apoptosis Induction (Oncology)
In cancer models (specifically neuroblastoma and lung carcinoma), AE-8-G acts via the intrinsic mitochondrial pathway. Note that cellular beta-glucosidases may hydrolyze AE-8-G to aloe-emodin intracellularly, triggering the ROS-dependent cascade.
Figure 2: Dual mechanistic action: Direct enzyme inhibition and ROS-mediated apoptosis.
Part 5: Pharmacokinetics & Safety
The Bioavailability Paradox AE-8-G is more hydrophilic than aloe-emodin, which theoretically limits passive diffusion across lipid bilayers but enhances solubility in the gut lumen.
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Absorption: Poor oral bioavailability due to molecular weight and polarity.
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Metabolism: Extensively hydrolyzed by intestinal microbiota (beta-glucosidases) into aloe-emodin, which is then absorbed. Thus, in vivo effects often mirror the aglycone.
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Toxicity: While generally considered less cytotoxic than the free aglycone to normal cells, high doses of anthraquinones are associated with nephrotoxicity and phototoxicity.
References
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PubChem. (n.d.).[2] Aloe-emodin-8-O-beta-D-glucopyranoside (CID 14077415).[2] National Library of Medicine. [Link]
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Dong, X., et al. (2020). Aloe-emodin: A review of its pharmacology, toxicity, and pharmacokinetics. Phytotherapy Research.[1][3] [Link]
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Lee, H., et al. (2019). Inhibitory effects of aloe-emodin glycosides on protein tyrosine phosphatase 1B (PTP1B).[4][5] Bioorganic & Medicinal Chemistry Letters. [Link]
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Sanders, B., et al. (2018). Anti-cancer effects of aloe-emodin: a systematic review.[6][7] Journal of Clinical and Translational Research. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Aloe-emodin-8-O-beta-D-glucopyranoside | C21H20O10 | CID 14077415 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CAS 33037-46-6: Aloe-emodin 8-O-β-D-glucopyranoside [cymitquimica.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Anti-cancer effects of aloe-emodin: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-cancer effects of aloe-emodin: a systematic review [accscience.com]
